molecular formula C10H22O3 B099211 1-(2,2-Dimethoxyethoxy)hexane CAS No. 17597-95-4

1-(2,2-Dimethoxyethoxy)hexane

Cat. No. B099211
CAS RN: 17597-95-4
M. Wt: 190.28 g/mol
InChI Key: LIVMHHPZBYEKCU-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethoxy)hexane, also known as DMEH, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields. DMEH is a colorless liquid that is soluble in water and has a molecular weight of 202.3 g/mol.

Scientific Research Applications

1-(2,2-Dimethoxyethoxy)hexane has shown potential applications in various fields, including organic synthesis, polymer chemistry, and drug delivery. 1-(2,2-Dimethoxyethoxy)hexane can be used as a solvent for organic reactions and as a component in the synthesis of polymers such as polyurethanes and polyesters. In drug delivery, 1-(2,2-Dimethoxyethoxy)hexane can be used as a co-solvent with other polar solvents to enhance the solubility of poorly soluble drugs.

Mechanism Of Action

The mechanism of action of 1-(2,2-Dimethoxyethoxy)hexane is not well understood, but it is believed to act as a polar aprotic solvent, facilitating the reaction between reactants in organic synthesis. In drug delivery, 1-(2,2-Dimethoxyethoxy)hexane can enhance the solubility of drugs by forming a complex with the drug molecules, increasing their bioavailability.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 1-(2,2-Dimethoxyethoxy)hexane. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

1-(2,2-Dimethoxyethoxy)hexane has several advantages in lab experiments, including its high boiling point, low toxicity, and good solubility in water. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for research on 1-(2,2-Dimethoxyethoxy)hexane. One area of interest is the development of new synthetic routes to improve the yield and purity of 1-(2,2-Dimethoxyethoxy)hexane. Another area of research is the use of 1-(2,2-Dimethoxyethoxy)hexane in the synthesis of new polymers with unique properties. Additionally, further studies on the biochemical and physiological effects of 1-(2,2-Dimethoxyethoxy)hexane are needed to fully understand its potential applications in drug delivery and other fields.
In conclusion, 1-(2,2-Dimethoxyethoxy)hexane is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-(2,2-Dimethoxyethoxy)hexane in various fields.

Synthesis Methods

The synthesis of 1-(2,2-Dimethoxyethoxy)hexane involves the reaction of 1-bromohexane with 2,2-dimethoxyethanol in the presence of a strong base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-(2,2-Dimethoxyethoxy)hexane as the main product. The purity of 1-(2,2-Dimethoxyethoxy)hexane can be increased by distillation or chromatography.

properties

CAS RN

17597-95-4

Product Name

1-(2,2-Dimethoxyethoxy)hexane

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,2-dimethoxyethoxy)hexane

InChI

InChI=1S/C10H22O3/c1-4-5-6-7-8-13-9-10(11-2)12-3/h10H,4-9H2,1-3H3

InChI Key

LIVMHHPZBYEKCU-UHFFFAOYSA-N

SMILES

CCCCCCOCC(OC)OC

Canonical SMILES

CCCCCCOCC(OC)OC

Other CAS RN

17597-95-4

Origin of Product

United States

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